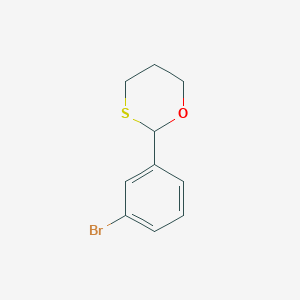

2-(3-Bromophenyl)-1,3-oxathiane

CAS No.: 947534-46-5

Cat. No.: VC16935740

Molecular Formula: C10H11BrOS

Molecular Weight: 259.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947534-46-5 |

|---|---|

| Molecular Formula | C10H11BrOS |

| Molecular Weight | 259.16 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-1,3-oxathiane |

| Standard InChI | InChI=1S/C10H11BrOS/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |

| Standard InChI Key | MEEWQZWPLNYYER-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(SC1)C2=CC(=CC=C2)Br |

Introduction

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 947534-46-5 | |

| Molecular Formula | ||

| Molecular Weight | 259.16 g/mol | |

| IUPAC Name | 2-(3-Bromophenyl)-1,3-oxathiane |

The compound’s structure combines a 1,3-oxathiane core—a six-membered ring with alternating oxygen and sulfur atoms—with a 3-bromophenyl group at position 2. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry .

Historical Context and Significance

Synthesis of 2-(3-Bromophenyl)-1,3-oxathiane

Transacetalisation Reactions

A principal synthetic route involves transacetalisation, where a 1,3-dioxane precursor reacts with a thiol-containing compound under acidic conditions. For example, refluxing 2-(3-bromophenyl)-1,3-dioxane with ethanethiol in benzene using p-toluenesulfonic acid (PTSA) as a catalyst yields the target compound in moderate yields (28–72%) .

Reaction Conditions:

Intramolecular Pummerer Rearrangement

An alternative method employs the Pummerer rearrangement, where sulfoxide precursors cyclize to form the 1,3-oxathiane ring. For instance, heating benzyl 2-carboxyphenyl sulfoxide in acetic anhydride at 130°C generates 2-phenyl-1,3-benzoxathian-6-one, a related structure . Adapting this method to 3-bromophenyl-substituted precursors could provide access to the title compound .

Bisalkylation of Mercaptoalcohols

Mercaptoalcohols derived from -thia-Wittig rearrangements undergo bisalkylation with dihaloalkanes (e.g., ) under phase-transfer catalysis. This method has been used to synthesize 4,6-disubstituted 1,3-oxathianes, suggesting its applicability to 2-(3-bromophenyl) derivatives .

Structural Analysis and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR features include:

-

2-H and 3-H protons: Coupling constant , indicative of diaxial geometry .

-

Aromatic protons: Resonances at , consistent with the 3-bromophenyl group .

Computational Studies

Density functional theory (DFT) calculations on similar 1,3-oxathianes predict a chair conformation with the 2-substituent in the axial position. The energy barrier for ring inversion is estimated at , suggesting moderate conformational flexibility .

Reactivity and Functionalization

Lithiation and Electrophilic Quenching

The 2-position of 1,3-oxathianes is susceptible to lithiation using strong bases (e.g., ). Subsequent quenching with electrophiles yields diverse derivatives:

| Electrophile | Product | Yield (%) |

|---|---|---|

| 2-Deutero-1,3-oxathiane | 70–85 | |

| 2-Trimethylstannyl-1,3-oxathiane | 65 | |

| 2-Benzoyl-1,3-oxathiane | 73 |

These reactions underscore the compound’s utility in introducing functional groups at the 2-position .

Oxidation and Reduction

-

Oxidation: Treatment with (meta-chloroperbenzoic acid) oxidizes the sulfur atom to a sulfoxide, altering ring conformation .

-

Reduction: Catalytic hydrogenation () cleaves the C–S bond, yielding 3-bromophenol and thiol byproducts .

Ring-Opening Reactions

Acid-catalyzed hydrolysis (e.g., in dioxane) opens the 1,3-oxathiane ring, producing 3-bromophenyl glyoxal and ethanedithiol. This reactivity is exploited in carbonyl group unmasking strategies .

Applications in Organic Synthesis

Asymmetric Synthesis

Chiral 1,3-oxathianes serve as auxiliaries in asymmetric induction. For example, lithiated 2-(3-bromophenyl)-1,3-oxathiane reacts with ketones to form diastereomerically enriched alcohols after hydrolysis .

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura couplings with arylboronic acids, enabling access to biaryl derivatives. This reactivity is pivotal in constructing complex architectures for drug discovery .

Polymer Science

1,3-Oxathianes act as monomers in ring-opening polymerization (ROP), yielding polythioethers with tunable thermal stability. The bromine substituent facilitates post-polymerization functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume